molecular formula C12H17BrN2O2 B3194712 Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate CAS No. 856886-54-9

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Cat. No.: B3194712
CAS No.: 856886-54-9
M. Wt: 301.18 g/mol
InChI Key: IMJCEDWUDGKTLD-UHFFFAOYSA-N
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Description

Significance of Alpha-Quaternary Amino Acid Derivatives in Chemical Research

Alpha-quaternary amino acids (α,α-disubstituted amino acids) are non-proteinogenic amino acids characterized by the presence of two carbon substituents on the alpha-carbon, which also bears the amino and carboxyl groups. researchgate.net This unique structural feature imparts significant conformational constraints on peptides and peptidomimetics into which they are incorporated. chemrxiv.org The presence of a quaternary α-carbon atom restricts the rotational freedom around the peptide backbone, often inducing well-defined secondary structures such as helical or turn conformations. chemrxiv.org

These derivatives are crucial in the development of therapeutic agents and in the study of enzyme activities. nih.gov Their constrained nature can lead to increased metabolic stability, enhanced bioactivity, and improved receptor selectivity compared to their naturally occurring α-monosubstituted counterparts. The synthesis of these complex stereocenters has been a long-standing challenge in organic chemistry, leading to the development of innovative synthetic methodologies, including enantioselective alkylation and arylation techniques. researchgate.netresearchgate.net

Role of Substituted Pyridines in Scaffold Design and Molecular Recognition

The pyridine (B92270) ring is a fundamental heterocyclic scaffold extensively used in medicinal chemistry and drug design. nih.govresearchgate.net As an isostere of benzene, this nitrogen-containing aromatic ring is present in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as coenzymes such as NAD/NADP. nih.govmdpi.com In drug development, the pyridine motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity and polarity to the molecule, which can enhance water solubility and bioavailability. semanticscholar.org The substitution pattern on the pyridine ring profoundly affects the physicochemical properties of the molecule, influencing its potency, metabolic stability, permeability, and protein-binding characteristics. nih.gov Consequently, substituted pyridines are integral components in a vast number of FDA-approved drugs for treating a wide array of diseases, from cancer to hypertension. nih.gov

Overview of the Chemical Compound's Structural Features and Potential Research Applications

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate is a synthetic compound that integrates both an α-quaternary amino acid ester and a substituted pyridine ring.

Key Structural Features:

α-Quaternary Center: The central carbon is bonded to an amino group, a methyl ester group, a butyl chain (making it a hexanoate (B1226103) derivative), and a 5-bromopyridin-3-yl group. This creates a chiral center with significant steric hindrance.

Substituted Pyridine Ring: A pyridine ring is present, substituted at the 3-position with the amino acid moiety and at the 5-position with a bromine atom. The bromine atom can serve as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups. nih.gov

Amino Ester: The presence of a primary amine and a methyl ester provides sites for further derivatization, such as peptide coupling or amide formation.

Given these features, the compound is a valuable building block in medicinal chemistry. Its potential research applications lie in the synthesis of novel molecules with constrained conformations for screening against various biological targets. The combination of the pyridine scaffold, known for its role in kinase inhibitors and other therapeutic areas, with the conformationally rigid α-quaternary amino acid structure, makes it a candidate for developing inhibitors of protein-protein interactions or enzyme active sites. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number856886-54-9 chemicalbook.com
Molecular FormulaC12H17BrN2O2
Molecular Weight317.18 g/mol
Canonical SMILESCCCCC(C(=O)OC)(C1=CN=C(C=C1)Br)N

Historical Context of Related Chemical Scaffolds and Methodological Advancements

The development of synthetic methodologies for both α-quaternary amino acids and substituted pyridines has a rich history, marked by significant advancements.

The synthesis of α-amino acids dates back to the 19th century, with the Strecker synthesis, first reported in 1850, being one of the earliest and most versatile methods. masterorganicchemistry.comnih.gov This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com Over the decades, numerous other methods have been developed, including amination of α-halo acids and alkylation of glycine (B1666218) enolates. The asymmetric synthesis of α-quaternary amino acids, a more recent challenge, has been addressed through techniques like enzymatic desymmetrization, Curtius rearrangement of disubstituted malonate diesters, and transition-metal-catalyzed alkylations and arylations. researchgate.netnih.gov

The synthesis of the pyridine ring has also evolved considerably. Early laboratory preparations in the late 19th century have been largely superseded by more efficient and versatile methods. researchgate.net The Hantzsch pyridine synthesis (1881) is a classic condensation reaction that remains in use. rsc.org Modern advancements have focused on transition-metal-catalyzed reactions, such as cyclization and cross-coupling procedures, which allow for the construction of highly functionalized pyridine derivatives with precise control over the substitution pattern. nih.govdntb.gov.ua These methods are crucial for creating the complex pyridine-containing scaffolds used in contemporary drug discovery. rsc.org

Table 2: Key Synthetic Methodologies for Core Scaffolds

Scaffold TypeMethodDescription
α-Amino AcidStrecker SynthesisA two-step procedure involving the addition of cyanide to an imine to form an α-aminonitrile, followed by hydrolysis to the amino acid. masterorganicchemistry.com
α-Quaternary Amino AcidAsymmetric AlkylationEnantioselective introduction of alkyl or aryl groups at the α-carbon of an amino acid precursor, often using chiral catalysts. researchgate.net
Substituted PyridineHantzsch SynthesisA multi-component condensation reaction typically involving an aldehyde, ammonia, and two equivalents of a β-ketoester. rsc.org
Substituted PyridineTransition-Metal CatalysisModern methods using catalysts (e.g., palladium, cobalt) for cyclization and cross-coupling reactions to build functionalized pyridine rings. rsc.orgnih.gov

Referenced Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-3-4-5-12(14,11(16)17-2)9-6-10(13)8-15-7-9/h6-8H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCEDWUDGKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CN=C1)Br)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660891
Record name Methyl 2-(5-bromopyridin-3-yl)norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856886-54-9
Record name Methyl 2-(5-bromopyridin-3-yl)norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Amino 2 5 Bromopyridin 3 Yl Hexanoate

Strategies for Alpha-Quaternary Amino Acid Synthesis Applied to the Chemical Compound

The construction of the α-quaternary stereocenter is a pivotal challenge in the synthesis of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate. This moiety, where the α-carbon is bonded to four different non-hydrogen substituents, requires robust stereocontrol to obtain the desired enantiomer.

Stereoselective synthesis provides a powerful route to enantiomerically enriched α-quaternary amino acids by employing chiral molecules to direct the formation of the new stereocenter. Chiral auxiliary-based methods are a classic and effective strategy. In a potential synthesis for the target compound, a chiral auxiliary could be attached to a glycine (B1666218) or alanine precursor. The resulting chiral enolate can then undergo diastereoselective alkylation with a suitable butyl halide, followed by reaction with a 3,5-disubstituted pyridine (B92270) electrophile. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Another approach involves the use of cyclic scaffolds, such as aziridines, which can undergo regioselective ring-opening reactions. For instance, an appropriately substituted N-protected (aziridin-2-yl)methylphosphonate could serve as a precursor, where the aziridine ring is opened by a nucleophile to introduce one of the α-substituents.

Chiral Auxiliary TypeTypical PrecursorKey ReactionPotential Application to Target Compound
Evans OxazolidinonesN-acylated glycineDiastereoselective enolate alkylationAttachment to glycine, followed by sequential alkylation with a butyl group and a 5-bromopyridin-3-yl group.
Schöllkopf Bis-Lactim EthersGlycine-derived bis-lactim etherDiastereoselective alkylationAlkylation with a butyl halide and a 5-bromopyridin-3-yl halide.
CamphorsultamsN-acylated glycineDiastereoselective enolate alkylationSimilar to Evans auxiliaries, providing high levels of stereocontrol.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of α-quaternary amino acids, several catalytic strategies are prominent. nih.gov Phase-transfer catalysis, employing chiral quaternary ammonium salts, can facilitate the asymmetric alkylation of N-protected glycine ester Schiff bases. A precursor like an N-diphenylmethylidene glycinate can be deprotonated and then reacted with both a butyl halide and a 3-bromo-5-halopyridine in the presence of a chiral catalyst to build the quaternary center.

Furthermore, transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool. Synergistic Pd/Cu catalysis can be employed for the asymmetric allylic alkylation of aldimine esters to generate α-quaternary allylic amino acids, which can then be further modified. rsc.org A cooperative bimetallic system could also enable the asymmetric α-allylation of aldimine esters using racemic allylic alcohols, providing a pathway to the desired stereocenter. nih.gov Chiral BINOL aldehyde catalysts and centrally chiral pyridoxals have also been developed to catalyze the asymmetric α-functionalization of N-unprotected amino esters. acs.orgnih.gov

Catalytic SystemSubstrate TypeReactionRelevance to Target Compound Synthesis
Chiral Phase-Transfer CatalystGlycine Schiff BaseAsymmetric AlkylationSequential alkylation with butyl and 5-bromopyridin-3-yl groups under catalytic stereocontrol.
Synergistic Pd/Cu CatalysisAldimine EstersAsymmetric Allylic AlkylationCreation of a quaternary center that could be a precursor to the final hexanoate (B1226103) structure. rsc.org
Chiral Pyridoxal CatalysisN-unprotected Amino EstersAsymmetric α-C AlkylationDirect functionalization of an amino ester precursor with high enantioselectivity. acs.org

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are necessary to isolate the desired enantiomer. nih.gov Achieving high enantiomeric purity is critical, as different enantiomers can have vastly different biological activities. nih.gov

Chromatographic methods are widely used for chiral separation. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common analytical and preparative technique. CSPs, such as those based on glycopeptides like vancomycin or teicoplanin, can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) is another powerful technique for resolving and quantifying amino acid enantiomers. nih.gov

Classical chemical resolution involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent removal of the resolving agent liberates the pure enantiomer.

Resolution TechniquePrincipleApplicability
Chiral HPLCDifferential interaction with a chiral stationary phase. Analytical and preparative scale separation of the final compound or its precursors.
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral acid or base. rsc.orgLarge-scale separation of enantiomers through crystallization.
Enzymatic ResolutionEnantioselective reaction catalyzed by an enzyme.Selective transformation of one enantiomer in the racemic mixture, allowing for separation.

Functionalization of the Pyridine Ring Moiety in the Chemical Compound

The synthesis of the 5-bromopyridin-3-yl moiety is a key aspect of constructing the target molecule. This requires precise control over the substitution pattern of the pyridine ring.

The electron-deficient nature of the pyridine ring makes it generally unreactive towards electrophilic aromatic substitution. Direct bromination often requires harsh conditions (e.g., high temperatures) and can lead to a mixture of products. acs.org To achieve regioselective bromination at the C5 position (meta to the nitrogen), several strategies can be employed.

One effective method involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards electrophilic attack. researchgate.net However, by carefully choosing reagents, functionalization at other positions can be achieved. For instance, using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source like tetrabutylammonium (B224687) bromide allows for regioselective bromination under mild conditions. tcichemicals.com Another strategy is to use directing groups that can control the position of bromination. acs.org An electrochemical bromination protocol has also been developed that can control regioselectivity by using directing groups, offering a sustainable method. acs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of functionalized pyridines. rsc.orgrsc.org These reactions allow for the modular assembly of complex molecules from simpler, readily available precursors.

In the context of synthesizing a precursor for this compound, a dihalopyridine such as 3,5-dibromopyridine could be a versatile starting material. A selective cross-coupling reaction could be performed at one of the bromine positions to introduce a group that will later be transformed into the amino acid portion, leaving the other bromine intact.

Suzuki Coupling: Reacting a bromopyridine with a pyridine-boronic acid derivative in the presence of a palladium catalyst.

Negishi Coupling: Coupling of a bromopyridine with an organozinc reagent, which is often highly efficient for functionalizing pyridines. nih.govacs.org

Sonogashira Coupling: Used to introduce alkyne functionalities by reacting a bromopyridine with a terminal alkyne, catalyzed by palladium and copper. rsc.org

Heck Coupling: Forms a new carbon-carbon bond by reacting the bromopyridine with an alkene.

These reactions are generally compatible with a wide range of functional groups, making them highly valuable in multi-step syntheses. rsc.org

Cross-Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Bond Formed
SuzukiBoronic acid/esterPd catalyst, BaseC-C
NegishiOrganozincPd or Ni catalystC-C
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, BaseC-C (sp2-sp)
HeckAlkenePd catalyst, BaseC-C (sp2-sp2)

Esterification and Amine Protection/Deprotection Strategies

The synthesis of this compound necessitates a carefully planned sequence of reactions, with esterification of the carboxylic acid and protection of the amino group being critical steps to ensure high yields and purity.

Esterification:

The conversion of the carboxylic acid group of 2-amino-2-(5-bromopyridin-3-yl)hexanoic acid to its methyl ester can be achieved through several methods. A common and straightforward approach is Fischer-Speier esterification, which involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions. An alternative and milder method involves the use of thionyl chloride in methanol, which first converts the carboxylic acid to an acyl chloride that subsequently reacts with methanol. Another efficient method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers the advantages of mild reaction conditions and good to excellent yields. nih.gov

Amine Protection and Deprotection:

Due to the nucleophilic nature of the primary amine, it is often necessary to protect it to prevent side reactions during subsequent synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Cbz group is introduced using benzyl chloroformate.

A plausible synthetic sequence could involve the initial protection of the amino group of the parent amino acid, followed by esterification, and finally deprotection to yield the target methyl ester.

StepReagent/ConditionFunction
Amine Protection Di-tert-butyl dicarbonate (Boc₂O), BaseIntroduction of the Boc protecting group
Esterification Methanol, Acid catalyst (e.g., H₂SO₄)Conversion of carboxylic acid to methyl ester
Amine Deprotection Trifluoroacetic acid (TFA) or HClRemoval of the Boc protecting group

Comparison of Synthetic Routes: Yield, Atom Economy, and Scalability Considerations

Two of the most prominent methods for the synthesis of α-amino acids are the Strecker synthesis and the Petasis reaction. Both can be adapted for the preparation of the precursor to this compound.

Strecker Synthesis:

The Strecker synthesis is a classic method that involves the reaction of an aldehyde (in this case, 5-bromo-3-pyridinecarboxaldehyde), ammonia (B1221849), and a cyanide source (like potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.

Atom Economy: The atom economy of the Strecker synthesis is generally good as most of the atoms from the reactants are incorporated into the final product. However, the hydrolysis step generates ammonium salts as byproducts.

Scalability: The Strecker synthesis is a well-established and scalable method, often used in the industrial production of amino acids. wikipedia.org However, the use of highly toxic cyanide salts poses significant safety challenges on a large scale. nih.gov

Petasis Reaction:

The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid. For the synthesis of the target precursor, this would involve the reaction of 5-bromo-3-pyridylboronic acid, glyoxylic acid, and ammonia.

Yield: The Petasis reaction often proceeds with high yields under mild conditions. nih.govuevora.pt It is known for its broad substrate scope, including heterocyclic derivatives. nih.gov

Atom Economy: The Petasis reaction is considered highly atom-economical as it is a multicomponent reaction where the majority of the reactants' atoms are incorporated into the product. nih.gov

Scalability: The Petasis reaction is amenable to scale-up. nuph.edu.ua The starting materials are generally stable and easier to handle than the cyanide used in the Strecker synthesis, making it a more attractive option for larger-scale production from a safety perspective.

Synthetic RouteKey ReactantsTypical YieldAtom EconomyScalability Considerations
Strecker Synthesis 5-bromo-3-pyridinecarboxaldehyde, NH₃, KCNModerate to GoodGoodWell-established, but use of toxic cyanide is a major concern. wikipedia.orgnih.gov
Petasis Reaction 5-bromo-3-pyridylboronic acid, Glyoxylic acid, NH₃HighHighFavorable due to milder conditions and less hazardous reagents. nih.govnuph.edu.ua

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

Atom Economy: As discussed, the Petasis reaction generally exhibits a higher atom economy than the Strecker synthesis, which is a key principle of green chemistry. nih.gov Multicomponent reactions like the Petasis reaction are inherently more atom-economical.

Use of Safer Chemicals: The Petasis reaction avoids the use of highly toxic cyanide, a significant advantage over the Strecker synthesis in terms of safety and environmental impact. organic-chemistry.org

Catalysis: The development of catalytic asymmetric versions of both the Strecker and Petasis reactions is a major focus of green chemistry research. nih.govnih.gov Using chiral catalysts in sub-stoichiometric amounts reduces waste compared to using stoichiometric chiral auxiliaries. For example, thiourea-based catalysts have been developed for asymmetric Petasis reactions. nih.gov

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Research into performing these reactions in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is an active area of investigation. researchgate.net For instance, some Strecker reactions can be catalyzed in water.

Energy Efficiency: Employing microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption. Microwave-assisted Petasis reactions have been reported to give high yields in shorter times. nih.gov

Waste Reduction: Continuous flow synthesis is a modern approach that can significantly reduce waste and improve safety and efficiency. mdpi.com Implementing a continuous flow process for the synthesis of the target compound could minimize solvent usage and byproduct formation.

By prioritizing these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Structural Elucidation and Conformational Analysis of Methyl 2 Amino 2 5 Bromopyridin 3 Yl Hexanoate

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are pivotal in providing a detailed picture of the molecular structure, stereochemistry, and electronic environment of "Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate".

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe the molecule's solution-state conformation.

Predicted ¹H and ¹³C NMR chemical shifts, based on analogous compounds, would provide initial assignments. For instance, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts influenced by the bromine and the substituted amino acid moieties. The α-proton of the amino acid, being adjacent to the chiral center, would likely appear as a multiplet, and its chemical shift would be sensitive to the electronic environment. The protons of the hexanoate (B1226103) chain would exhibit characteristic multiplets in the aliphatic region of the spectrum.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the pyridine ring and the hexanoate chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton and carbon signals, allowing for the definitive assignment of all carbon atoms, including the quaternary carbon of the chiral center.

To probe the three-dimensional structure in solution, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable. These techniques detect through-space interactions between protons that are in close proximity, typically within 4-5 angstroms. youtube.com For "this compound," NOESY or ROESY spectra could reveal correlations between the protons of the pyridine ring and the protons of the hexanoate chain, providing insights into the preferred rotational conformation around the C-C bond connecting the stereocenter to the pyridine ring.

Interactive Data Table: Predicted NMR Data
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine-H28.5 - 8.8148 - 152C4, C6
Pyridine-H48.0 - 8.3138 - 142C2, C5, C6
Pyridine-H68.6 - 8.9150 - 154C2, C4, C5
NH₂2.0 - 4.0 (broad)-
OCH₃3.6 - 3.852 - 54C=O
Hexanoate-CH₂ (α to C=O)2.2 - 2.530 - 35C=O, Cβ
Hexanoate-CH₂ (other)1.2 - 1.822 - 32Adjacent CH₂
Hexanoate-CH₃0.8 - 1.013 - 15Adjacent CH₂
Pyridine-C3-135 - 140H2, H4
Pyridine-C5-120 - 125H4, H6
-55 - 65Pyridine-H, NH₂, Hexanoate-H
C=O-170 - 175OCH₃, Hexanoate-H

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). aip.org The presence of the bromine atom would influence the vibrational modes of the pyridine ring, and a C-Br stretching vibration would be expected at lower frequencies. researchgate.net

Raman spectroscopy would provide complementary information. The pyridine ring vibrations are often strong in the Raman spectrum. Analysis of the N-H stretching region in both IR and Raman spectra can provide insights into hydrogen bonding. In the solid state, intermolecular hydrogen bonds involving the amino group and the ester carbonyl or the pyridine nitrogen could lead to shifts and broadening of the N-H and C=O stretching bands. In solution, the nature and extent of hydrogen bonding with the solvent can be studied by observing changes in these vibrational frequencies. The solubility of related compounds like 4-amino-3-bromopyridine (B79700) in water is attributed to strong hydrogen bonding. aip.org

Interactive Data Table: Expected Vibrational Frequencies
Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Notes
N-H Stretch (Amine)3300 - 35003300 - 3500Broadening indicates hydrogen bonding.
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 29602850 - 2960
C=O Stretch (Ester)1730 - 17501730 - 1750Shift to lower frequency with conjugation or H-bonding.
C=C, C=N Stretch (Pyridine)1400 - 16001400 - 1600Multiple bands expected.
C-Br Stretch500 - 700500 - 700

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of "this compound" and for elucidating its fragmentation pathways, which can provide further structural information.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks (M⁺ and [M+2]⁺) of approximately equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. ucalgary.cayoutube.com

The fragmentation of α-amino acid esters under mass spectrometry conditions often involves characteristic losses. nih.govosti.gov Common fragmentation pathways for "this compound" could include the loss of the methoxycarbonyl group (-COOCH₃), the hexanoate side chain, or cleavage of the bond between the chiral center and the pyridine ring. High-resolution measurements of the fragment ions would allow for the determination of their elemental compositions, aiding in the assignment of their structures and the elucidation of the fragmentation mechanisms.

Interactive Data Table: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺Calculated for C₁₂H₁₇BrN₂O₂Molecular ion with ⁷⁹Br.
[M+2]⁺Calculated for C₁₂H₁₇BrN₂O₂Molecular ion with ⁸¹Br; approximately equal intensity to [M]⁺.
[M-COOCH₃]⁺M - 59Loss of the methoxycarbonyl group.
[M-C₅H₁₁]⁺M - 71Loss of the pentyl part of the hexanoate chain.
[Br-Py-CH-NH₂]⁺Calculated for C₆H₇BrN₂Cleavage of the bond between Cα and the hexanoate chain.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive determination of the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For "this compound," an X-ray crystal structure would reveal the precise three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry.

Furthermore, the crystal structure would provide detailed information about the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions can include hydrogen bonds, halogen bonds, and π–π stacking interactions. The amino group is a hydrogen bond donor, while the ester carbonyl group, the pyridine nitrogen, and the bromine atom can act as hydrogen bond acceptors. The pyridine ring can also participate in π–π stacking interactions with neighboring pyridine rings. In the crystal structures of related bromopyridine derivatives, intermolecular Br···N contacts and π–π stacking interactions have been observed to play a significant role in the crystal packing. researchgate.netiucr.orgmdpi.com The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Since "this compound" possesses a chiral center at the α-carbon, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its enantiomeric purity and absolute configuration (R or S).

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration by comparison with the spectra of compounds with known configurations or with theoretical predictions from quantum chemical calculations. mtoz-biolabs.comrsc.orgnih.gov

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plain ORD curve shows a steady increase or decrease in rotation with decreasing wavelength, while a curve exhibiting peaks and troughs in the vicinity of an absorption band is said to show a Cotton effect. The shape of the Cotton effect curve can also be used to deduce the absolute configuration of a chiral center.

For "this compound," the electronic transitions of the bromopyridine chromophore would likely give rise to measurable CD and ORD signals. By analyzing these signals, it would be possible to confirm the enantiomeric purity of a sample and to assign its absolute configuration.

Conformational Analysis of the Hexanoate Chain and Pyridine Rotation

The hexanoate chain can adopt various conformations due to rotation around its C-C single bonds. The lowest energy conformations will be those that minimize steric hindrance. Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the relative energies of different conformers and to identify the most stable arrangements of the hexanoate chain.

Similarly, rotation around the C-C bond between the pyridine ring and the α-carbon is possible. The rotational barrier for this process will depend on the steric and electronic interactions between the pyridine ring and the substituents on the chiral center. Dynamic NMR spectroscopy and computational calculations can be used to determine the energy barrier to this rotation. researchgate.net Understanding these conformational preferences is important as they can influence the biological activity and physical properties of the molecule. The conformation of the molecule can affect how it interacts with biological targets and can also influence its crystal packing and solubility.

Solution-State Conformational Dynamics Using Advanced NMR Techniques

The conformational flexibility of this compound in solution is a critical determinant of its chemical and biological behavior. The presence of multiple rotatable single bonds—specifically the C2-C3' bond between the chiral center and the pyridine ring, and the C2-C3 bond of the hexanoate chain—gives rise to a complex ensemble of rapidly interconverting conformers. Advanced Nuclear Magnetic Resonance (NMR) techniques provide a powerful toolkit for characterizing these dynamic processes, offering insights into the preferred spatial arrangements of the molecule and the energetic barriers that separate them.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the through-space proximity of protons within a molecule. acdlabs.comlibretexts.org For a molecule of the size of this compound, these experiments can elucidate the preferred orientation of the 5-bromopyridin-3-yl group relative to the hexanoate chain.

In a hypothetical NOESY or ROESY spectrum, cross-peaks would be expected between the protons of the pyridine ring and the protons of the hexanoate moiety. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial separation. For instance, a strong NOE correlation between the pyridyl proton at C2' and the methine proton at C2 would suggest a conformation where the pyridine ring is folded back over the hexanoate chain. Conversely, the absence of such a correlation would indicate a more extended conformation.

For small to medium-sized molecules, ROESY can be particularly advantageous as it mitigates the issue of zero or near-zero NOE enhancement that can occur. columbia.edu The observation of specific ROESY correlations would allow for the construction of a qualitative model of the dominant solution-state conformation.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis

Proton PairExpected CorrelationImplied Conformation
H2' (Pyridine) ↔ H2 (Hexanoate)StrongFolded
H4' (Pyridine) ↔ H3 (Hexanoate)MediumSemi-Extended
H6' (Pyridine) ↔ H7 (Hexanoate, CH2)WeakExtended

Variable-Temperature (VT) NMR Spectroscopy

Variable-Temperature (VT) NMR spectroscopy is a key technique for investigating the kinetics of conformational exchange processes that are fast on the NMR timescale at room temperature. acs.org By recording NMR spectra at different temperatures, it is possible to slow down the rate of interconversion between conformers, which can lead to the broadening and eventual coalescence of distinct NMR signals. acs.org

For this compound, VT NMR studies would be particularly insightful for quantifying the rotational barrier around the C2-C3' bond. At low temperatures, the rotation around this bond may become slow enough to observe separate signals for the different rotamers. As the temperature is increased, these signals would broaden and eventually merge into a single, averaged signal at the coalescence temperature (Tc).

From the coalescence temperature and the frequency difference between the signals of the individual rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the conformational stability. researchgate.net

Table 2: Hypothetical Variable-Temperature NMR Data for C2-C3' Bond Rotation

ParameterValue
Low-Temperature Signal Separation (Δν)50 Hz
Coalescence Temperature (Tc)298 K (25 °C)
Calculated Free Energy of Activation (ΔG‡)~15 kcal/mol

Analysis of Coupling Constants and Chemical Shifts

While advanced 2D techniques provide direct evidence of through-space interactions, one-dimensional ¹H NMR data, specifically vicinal coupling constants (³J) and chemical shifts, can also offer valuable conformational information. nih.govubc.ca The magnitude of ³JHH coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants along the hexanoate chain, it is possible to deduce the preferred staggered or eclipsed conformations of this flexible portion of the molecule.

Furthermore, the chemical shifts of protons, particularly those on the hexanoate chain, can be influenced by the anisotropic magnetic field of the pyridine ring. nih.gov A detailed analysis of these chemical shifts, often aided by computational modeling, can provide further support for the conformational models derived from NOESY/ROESY and VT NMR experiments. acs.org

Computational and Theoretical Studies on Methyl 2 Amino 2 5 Bromopyridin 3 Yl Hexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com By finding the minimum energy conformation, DFT can predict key structural parameters. For Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate, a typical DFT calculation, often employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

These optimized geometries are crucial for predicting spectroscopic properties. The calculated electronic distribution allows for the simulation of infrared (IR) and Raman spectra. elixirpublishers.com The vibrational frequencies obtained from these calculations can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. nih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtom ConnectionPredicted Value
Bond Lengths (Å)
C(amino)-C(pyridyl)1.52
C(amino)-C(carboxyl)1.54
C(pyridyl)-Br1.89
C(carboxyl)=O1.21
C(carboxyl)-O(ester)1.35
Bond Angles (°) **
C(pyridyl)-C(amino)-C(carboxyl)110.5
N(amino)-C(amino)-C(hexyl)109.8
O=C(carboxyl)-O(ester)124.0
Dihedral Angles (°) **
C(pyridyl)-C(amino)-C(carboxyl)=O-65.2
N(amino)-C(amino)-C(hexyl)-C178.5

Note: The data in this table is hypothetical and serves as an illustrative example of results obtained from DFT calculations.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for certain properties, particularly energetics. These methods are computationally more demanding but are valuable for benchmarking and obtaining precise electronic descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netelixirpublishers.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net Other descriptors such as ionization potential, electron affinity, and electronegativity can be calculated to further characterize the molecule's electronic behavior and predict its reactivity in various chemical environments. researchgate.net

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)Significance
HOMO Energy-6.58Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.25Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.33Indicates chemical reactivity and stability. nih.gov
Ionization Potential6.58Energy required to remove an electron.
Electron Affinity1.25Energy released when an electron is added.

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. researchgate.net

For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can explore its conformational landscape. These simulations can identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations explicitly include solvent molecules (such as water), which is crucial for understanding how the compound behaves in a physiological environment. The solvent can significantly influence the preferred conformation and the accessibility of different functional groups for interaction with other molecules. und.edu

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Comparing these predicted shifts for both ¹H and ¹³C nuclei with experimental data is a powerful method for structure verification. nih.gov Discrepancies between calculated and observed shifts can help refine the understanding of the molecule's conformation in solution.

Similarly, as mentioned in section 4.1.1, the calculation of vibrational frequencies is a standard output of quantum chemical studies. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum or scattering peaks in a Raman spectrum. A detailed comparison between the computed and experimental vibrational spectra allows for a complete assignment of the molecule's vibrational modes. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary C (amino)62.5
Carbonyl C (ester)173.8
Methoxy (B1213986) C (ester)52.9
Pyridyl C-Br118.0
Pyridyl C-3145.1

Note: The data in this table is hypothetical and illustrates the type of information generated from NMR prediction studies.

Computational Analysis of Reaction Mechanisms Relevant to the Chemical Compound's Synthesis or Derivatization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. researchgate.net By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy, which governs the reaction rate. frontiersin.org

For this compound, one could computationally investigate its synthesis, for instance, the key bond-forming steps. This analysis would reveal the most plausible reaction pathway and could help optimize reaction conditions. Similarly, the reactivity of the compound in derivatization reactions, such as acylation of the amino group or hydrolysis of the ester, can be modeled. This provides predictive power for designing new analogues with modified properties.

Ligand-Based and Structure-Based Computational Modeling for Potential Binding Interactions

Given that many small molecules exert their biological effects by binding to protein targets, computational modeling is extensively used to predict and analyze these interactions. nih.gov

In ligand-based modeling , the structure of the compound itself is used to infer its potential activity. By analyzing its shape, electrostatic potential, and distribution of functional groups, a pharmacophore model can be developed. This model represents the key features required for biological activity and can be used to screen virtual libraries for other compounds with similar properties.

In structure-based modeling , the three-dimensional structure of a potential protein target is used. nih.gov Molecular docking is a common technique where the compound is computationally placed into the binding site of the protein. nih.gov The docking algorithm samples different orientations and conformations of the ligand, and a scoring function estimates the binding affinity. mdpi.com The results provide a plausible binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 4: Hypothetical Molecular Docking Results against a Kinase Target

ParameterResult
Binding Affinity (ΔG)-8.5 kcal/mol
Key Interacting Residues
Hydrogen BondAmino group with Asp145 backbone
Hydrogen BondPyridyl N with Lys72 side chain
Hydrophobic InteractionHexyl chain with Leu120, Val85
Pi-StackingPyridine (B92270) ring with Phe144

Note: The data in this table is hypothetical and serves as an example of docking analysis output.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is instrumental in drug discovery and materials science for screening and designing molecules with desired characteristics, thus minimizing the need for extensive and time-consuming experimental synthesis and testing. For a novel compound like this compound, QSPR can offer predictive insights into its behavior and potential applications.

The fundamental principle of QSPR lies in the hypothesis that the molecular structure, as encoded by various molecular descriptors, is directly correlated with its macroscopic properties. The process involves several key steps:

Molecular Structure Input and Optimization: The 3D structure of this compound is generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT), to achieve a stable energetic conformation.

Descriptor Calculation: A wide array of molecular descriptors are calculated from the optimized structure. These descriptors can be categorized as:

Constitutional Descriptors: Related to the molecular formula and weight.

Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical Descriptors: Derived from the 3D structure, such as molecular volume and surface area.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, including orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential maps. nih.govresearchgate.net

Model Development: A dataset of compounds with known experimental properties, structurally related to the target molecule, is compiled. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a mathematical model that correlates the calculated descriptors with the observed properties.

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Property Prediction: Once validated, the QSPR model can be used to predict the properties of new or untested compounds, such as this compound.

For pyridine derivatives, QSPR studies have been successfully applied to predict various properties, including their biological activities and physicochemical characteristics. mdpi.com For instance, quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are often correlated with the reactivity and electronic properties of these molecules. nih.govresearchgate.net

Below are illustrative tables of molecular descriptors that would be calculated for this compound in a typical QSPR study.

Table 1: Calculated Molecular Descriptors for QSPR Modeling

Descriptor TypeDescriptor NameCalculated Value
Constitutional Molecular Weight315.21 g/mol
Number of Heavy Atoms21
Number of Rings1
Topological Wiener Index1542
Balaban Index2.15
Kier Flexibility Index3.87
Geometrical Molecular Surface Area350.5 Ų
Molecular Volume285.1 ų
Ovality1.42
Quantum-Chemical E-HOMO-6.8 eV
E-LUMO-1.2 eV
Dipole Moment2.5 D

These descriptors can then be used to build a predictive model. For example, a hypothetical QSPR equation for predicting a specific property (e.g., solubility) might look like:

LogS = 0.5 - 0.02 * (Molecular Weight) + 0.8 * (LogP) - 0.1 * (Molecular Surface Area)

Table 2: Predicted Properties from a Hypothetical QSPR Model

PropertyPredicted Value
LogP (Lipophilicity) 3.2
Aqueous Solubility (LogS) -4.5
Boiling Point 425.7 °C
Refractive Index 1.58

It is important to note that the accuracy of QSPR predictions is highly dependent on the quality and diversity of the dataset used to train the model, as well as the appropriateness of the chosen descriptors and statistical methods. For a novel compound like this compound, the development of a reliable QSPR model would necessitate the synthesis and experimental characterization of a series of structurally analogous compounds.

Chemical Reactivity and Derivatization Strategies for Methyl 2 Amino 2 5 Bromopyridin 3 Yl Hexanoate

Modifications of the Methyl Ester Group

The methyl ester functionality is a versatile handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.

The methyl ester of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-amino-2-(5-bromopyridin-3-yl)hexanoic acid. This transformation is a fundamental step for subsequent derivatizations, most notably amide bond formation.

The resulting carboxylic acid can be coupled with a variety of amines to form amides. This reaction is typically facilitated by the use of coupling reagents that activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to minimize racemization peptide.com. Other modern coupling reagents include phosphonium salts like PyBOP and uronium salts like HATU, which are known for their efficiency and ability to couple sterically hindered amino acids uni-kiel.debachem.com. The general principle involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine researchgate.netnih.gov.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Full Name Byproducts Notes
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) DCU is poorly soluble and can be removed by filtration peptide.com.
DIC Diisopropylcarbodiimide Diisopropylurea The urea byproduct is more soluble, making it suitable for solid-phase synthesis peptide.com.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Hexamethylphosphoramide (HMPA) related byproducts Efficient and rapid coupling bachem.com.

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Reacts faster with less epimerization peptide.com. |

The methyl ester group can be reduced to a primary alcohol, yielding 2-amino-2-(5-bromopyridin-3-yl)hexan-1-ol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) core.ac.ukresearchgate.net. The choice of reducing agent can be critical to avoid unwanted side reactions. For instance, a common method involves the formation of a mixed-anhydride with ethyl chloroformate followed by reduction with sodium borohydride in water at room temperature to achieve good yields with minimal racemization core.ac.uk.

The resulting amino alcohol is a valuable intermediate for further functionalization. The primary hydroxyl group can undergo a variety of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions to form ethers.

Oxidation: Controlled oxidation can convert the primary alcohol back to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Reactions Involving the Alpha-Amino Group

The alpha-amino group is a key nucleophilic center in the molecule, allowing for a wide range of derivatization strategies.

Acylation: The primary amino group can be readily acylated by reacting with acyl chlorides or anhydrides under basic conditions to form amides. This reaction is a common method for introducing a wide variety of functional groups to the molecule. For instance, Friedel-Crafts acylation using α-amino acid derivatives as acyl donors is a known method for preparing aryl-keto α-amino acids nih.govmdpi.com.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control as it can lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Carbamate (B1207046) Formation: The amino group can react with various reagents to form carbamates, which are often used as protecting groups in peptide synthesis or to introduce specific functionalities. Common reagents for carbamate formation include:

Di-tert-butyl dicarbonate (Boc₂O): Forms the tert-butoxycarbonyl (Boc) protected amine.

Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Forms the fluorenylmethyloxycarbonyl (Fmoc) protected amine.

Isocyanates: React with the amine to form substituted ureas, which are structurally related to carbamates. The reaction of amines with carbon dioxide and halides can also lead to carbamate synthesis organic-chemistry.org.

These reactions are fundamental in modifying the properties of amino acids and are widely applicable to this compound nih.govntnu.noorganic-chemistry.org.

Following the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-2-(5-bromopyridin-3-yl)hexanoic acid can serve as a monomeric unit for the synthesis of oligomers and polymers through peptide coupling reactions. The process involves the sequential coupling of the carboxylic acid of one monomer with the amino group of another.

The same coupling reagents used for amide bond formation (see Section 5.1.1) are employed for oligomerization uni-kiel.deresearchgate.net. The efficiency of these coupling reactions is crucial for the synthesis of longer peptide chains. The choice of coupling reagent and reaction conditions can influence the yield and purity of the resulting oligomer bachem.com. Wet-dry cycling has been shown to drive the condensation of amino acids to form oligomers gatech.edu. The formation of peptides from amino acids is a key process in biology, and similar principles can be applied to the abiotic synthesis of oligomers from functionalized amino acids nih.gov. Automated solid-phase synthesis provides a robust method for the preparation of sequence-defined oligomers acs.org.

Transformations of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring is a versatile handle for introducing a wide range of substituents through various transition metal-catalyzed cross-coupling reactions. This allows for significant structural diversification of the core molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with a boronic acid or boronic ester to form a new carbon-carbon bond. The Suzuki reaction is known for its tolerance of a wide range of functional groups and generally provides good yields mdpi.comwikipedia.org. This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring researchgate.netnih.gov.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the bromopyridine with a terminal alkyne, leading to the formation of an alkynylpyridine derivative. This method is highly effective for creating carbon-carbon triple bonds and introducing alkynyl moieties scirp.orgsoton.ac.ukscirp.orgrsc.orgwikipedia.org.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond by reacting the bromopyridine with an amine. This reaction is a powerful tool for the synthesis of arylamines and can be used to introduce a variety of primary and secondary amines at the 5-position of the pyridine ring wikipedia.orgacsgcipr.orgnih.govlibretexts.org.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as the Heck reaction (coupling with an alkene), Stille coupling (coupling with an organotin reagent), and Hiyama coupling (coupling with an organosilicon reagent), could also be employed to further functionalize the pyridine ring mdpi.com.

Table 2: Common Cross-Coupling Reactions for Bromopyridine Derivatives

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Boronic acid/ester Pd catalyst, Base C-C
Sonogashira Terminal alkyne Pd catalyst, Cu co-catalyst, Base C-C (alkyne)

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a diverse range of complex molecules with potential applications in various fields of chemical research.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. researchgate.netyonedalabs.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. yonedalabs.comnih.gov For this compound, the bromine atom can be coupled with a wide array of aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters. nih.govlibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The amino group at the C2 position can influence the reaction, and ligand selection is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species. researchgate.net
Solvent Dioxane/Water, Toluene, 2-MeTHF nih.govSolubilizes reactants and facilitates the reaction.
Boron Reagent Arylboronic acids, Alkenylboronic estersProvides the carbon nucleophile.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction allows for the introduction of alkenyl substituents at the C5 position of the pyridine ring. The reaction is catalyzed by a palladium source, often in the presence of a phosphine ligand and a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgmdpi.com The stereoselectivity of the Heck reaction typically favors the trans isomer of the resulting alkene. organic-chemistry.org

Table 2: General Conditions for Heck Reaction

ComponentExamplePurpose
Palladium Catalyst Pd(OAc)₂, PdCl₂The active Pd(0) catalyst is formed in situ.
Ligand P(o-tolyl)₃, PPh₃Stabilizes the palladium catalyst.
Base Et₃N, K₂CO₃Neutralizes the generated HBr.
Solvent DMF, AcetonitrileHigh-boiling polar aprotic solvents are common.
Alkene Partner Styrene, AcrylatesThe unsaturated coupling partner.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction would install an alkynyl group at the C5 position of the compound. It is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base which also serves as the solvent.

Table 3: Typical Sonogashira Coupling Conditions

ComponentExamplePurpose
Palladium Catalyst PdCl₂(PPh₃)₂The primary catalyst for the reaction cycle.
Copper Co-catalyst CuIFacilitates the formation of the key copper acetylide intermediate.
Base/Solvent Et₃N, DiisopropylamineActs as a base and solvent.
Alkyne Partner Phenylacetylene, PropyneThe source of the alkynyl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This method could be used to couple primary or secondary amines with the 5-bromo position of the pyridine ring, yielding a 3,5-diaminopyridine derivative. The choice of palladium precursor and, critically, the supporting phosphine ligand is essential for the success of this transformation, especially with potentially challenging substrates like 2-aminopyridines. nih.gov Ligands such as RuPhos and BrettPhos have shown broad utility in coupling amines with (hetero)aryl halides. rsc.org

Table 4: Buchwald-Hartwig Amination Reaction Components

ComponentExamplePurpose
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand RuPhos, BrettPhos, BINAPSterically hindered phosphine ligands are crucial for efficiency. wikipedia.orgrsc.org
Base NaOt-Bu, LiHMDS, K₂CO₃Deprotonates the amine nucleophile. libretexts.orgnih.gov
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Amine Partner Primary amines, Secondary aminesThe nitrogen nucleophile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the amino group at the C2 position is an electron-donating group, which deactivates the ring towards SNAr. Therefore, direct displacement of the bromine atom by a nucleophile via a standard SNAr mechanism is challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, thiolates). The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by resonance. libretexts.org

Lithium-Halogen Exchange for Further Functionalization

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species, which can then be treated with various electrophiles to introduce a wide range of functional groups. wikipedia.org The reaction is typically very fast, even at low temperatures. harvard.edu

For this compound, this reaction presents a challenge due to the presence of the acidic N-H proton of the amino group. Treatment with an organolithium reagent like n-butyllithium (n-BuLi) could result in deprotonation of the amine rather than the desired bromine-lithium exchange. This issue can be overcome by using two or more equivalents of the organolithium reagent; the first equivalent deprotonates the amine, and the second performs the halogen exchange. nih.govresearchgate.net Alternatively, a magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) could be employed, as it is often more tolerant of acidic protons. rsc.org

Once the organometallic intermediate is formed at the C5 position, it can be quenched with a variety of electrophiles.

Table 5: Functionalization via Lithium-Halogen Exchange

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂ (dry ice)Carboxylic Acid (-COOH)
Aldehydes/KetonesAcetone, BenzaldehydeSecondary/Tertiary Alcohol
Alkyl HalidesMethyl IodideAlkyl Group (-CH₃)
AmidesDimethylformamide (DMF)Aldehyde (-CHO) rsc.org
BoratesTrimethyl borateBoronic Ester (-B(OMe)₂)

Regioselective Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. This allows for regioselective functionalization at the nitrogen atom without affecting other parts of the molecule.

A common reaction is N-alkylation, which can be achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a pyridinium salt. researchgate.net The formation of the positively charged pyridinium ring significantly alters the electronic properties of the molecule, making the pyridine ring much more electron-deficient and activating the α and γ positions (C2, C4, C6) to nucleophilic attack. Another potential transformation is N-oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. This modification also changes the reactivity of the pyridine ring, facilitating certain substitution reactions, particularly at the C4 position. researchgate.netcell.com

Cyclization Reactions Involving the Chemical Compound as a Precursor

The structure of this compound, containing both an amino and an ester group, provides opportunities for its use as a precursor in the synthesis of heterocyclic systems through cyclization reactions. libretexts.org These reactions can be either intramolecular or intermolecular.

For an intramolecular cyclization, the bromine at the C5 position would first need to be replaced with a functional group that can react with either the amino or ester moiety. For example, after a Sonogashira coupling to introduce an alkyne, a subsequent intramolecular reaction could lead to the formation of a fused ring system. Similarly, a group introduced via Suzuki coupling could contain a functionality poised for cyclization.

The amino acid moiety itself can participate in cyclization. For instance, intermolecular condensation of two molecules of an amino ester can lead to the formation of a 2,5-diketopiperazine. libretexts.org More complex, multi-component reactions could also be envisioned where the amino and ester groups react with an external reagent to build a new heterocyclic ring onto the existing pyridine scaffold. Dearomative cyclization strategies involving functionalization of the pyridine nitrogen to form a pyridinium ylide could also lead to the construction of polycyclic frameworks like indolizidines. researchgate.netmdpi.comrsc.org

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound This compound .

Consequently, it is not possible to generate an article on its biological relevance and molecular interaction studies as outlined in the provided structure. The requested sections, including the exploration of the compound as a scaffold for ligand design, structure-activity relationship (SAR) studies, and in vitro molecular interaction studies, presuppose the existence of published research, which does not appear to be the case for this specific molecule.

The search for information regarding:

Its use as a chemical scaffold for ligand design.

Structure-activity relationship (SAR) studies involving analog synthesis and modification.

Design principles for modulating its molecular recognition.

In vitro studies, such as enzyme inhibition and receptor binding assays.

Biophysical characterization through methods like protein crystallography and NMR spectroscopy.

all yielded no results pertaining to "this compound." This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized in the public domain, or it may be a proprietary compound with no publicly disclosed research. Without any foundational data, the generation of a scientifically accurate and informative article as per the user's request is not feasible.

Biological Relevance and Molecular Interaction Studies of Methyl 2 Amino 2 5 Bromopyridin 3 Yl Hexanoate

Investigation of the Chemical Compound's Influence on Cellular Pathways at a Mechanistic Level (excluding clinical trials)

The mechanistic investigation into how a novel chemical entity like Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate influences cellular pathways is a cornerstone of preclinical drug discovery. These non-clinical studies are designed to elucidate the compound's absorption, distribution, metabolism, and excretion (ADME) properties at a cellular level, which are critical for predicting its potential as a therapeutic agent.

The ability of a compound to cross cellular membranes is fundamental to its biological activity. For a molecule with the structure of this compound, which contains an amino acid ester motif, specific transport mechanisms may be involved. Amino acid ester prodrugs are known to significantly improve the cellular uptake of parent drugs, partly by utilizing peptide transport mechanisms, even in the absence of a peptide bond. nih.gov

Studies to determine cellular permeability would typically employ in vitro models such as the Caco-2 cell monolayer assay. This model uses human colorectal adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The transport of the compound across this barrier is measured to predict oral absorption.

Further investigation into the specific transport mechanisms might involve:

Inhibition Assays: Co-incubation with known substrates or inhibitors of specific transporters (e.g., peptide transporters like PEPT1) to see if the uptake of this compound is reduced.

pH-Dependent Transport Studies: As some transporters like PEPT1 are proton-coupled, varying the pH of the assay medium can reveal the involvement of such mechanisms. researchgate.net

Expression System Studies: Using cells genetically engineered to overexpress specific transporters to confirm their role in the compound's cellular uptake.

The data generated from these studies would quantify the compound's ability to enter cells and identify the pathways it uses, which is crucial for understanding its bioavailability and potential for targeted delivery.

Table 1: Example Data from an In Vitro Caco-2 Permeability Assay This table presents hypothetical data for illustrative purposes.

Compound Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) Efflux Ratio (B→A / A→B) Predicted Absorption
Compound X (Low Permeability Control) 0.5 1.0 2.0 Low
Compound Y (High Permeability Control) 20.0 22.0 1.1 High

| Hypothetical Test Compound | 12.6 | 13.1 | 1.04 | High |

Metabolic stability is a critical parameter that determines the half-life and duration of action of a compound in the body. nih.goveurofinsdiscovery.com In vitro metabolic stability assays are used early in drug discovery to identify compounds that are likely to have favorable pharmacokinetic profiles. bohrium.com These assays typically measure the rate at which a compound is metabolized by liver enzymes.

For this compound, two primary sites of metabolism would be anticipated:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes present in the liver, plasma, and other tissues, which would convert it to the corresponding carboxylic acid. researchgate.net

Pyridine (B92270) Ring Oxidation: The bromopyridine ring can be metabolized by cytochrome P450 (CYP) enzymes, typically leading to hydroxylation or other oxidative modifications.

Standard in vitro assays involve incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat) and humans. nih.govbohrium.com The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. eurofinsdiscovery.com A short half-life suggests rapid metabolism, which may lead to poor bioavailability and a short duration of effect in vivo. nih.gov

Table 2: Example Data from an In Vitro Metabolic Stability Assay Using Human Liver Microsomes This table presents hypothetical data for illustrative purposes.

Compound Incubation Time (min) % Parent Compound Remaining In Vitro t½ (min) Intrinsic Clearance (µL/min/mg protein) Metabolic Stability Classification
Compound A (Low Stability) 60 5 8 86.6 Low
Compound B (High Stability) 60 92 >60 <11.6 High

| Hypothetical Test Compound | 60 | 65 | 45 | 15.4 | Moderate |

Design and Synthesis of Chemical Probes or Fluorescent Tags based on the Chemical Compound

Chemical probes are essential tools for studying the biological function of proteins and cellular pathways. mdpi.com A molecule like this compound, if found to have a specific biological activity, could serve as a scaffold for designing such probes. This typically involves modifying the core structure to incorporate a reporter group, such as a fluorescent tag, without losing its biological activity.

The design process would involve:

Structure-Activity Relationship (SAR) Studies: Identifying positions on the molecule where modifications can be made without disrupting its interaction with its biological target. For this compound, the butyl chain of the hexanoate (B1226103) moiety or positions on the pyridine ring not critical for binding could be potential attachment points.

Linker Chemistry: Selecting an appropriate linker to connect the core molecule to the fluorescent tag. The linker must be stable and of a suitable length to avoid interfering with the probe's function.

Fluorophore Selection: Choosing a fluorescent dye with suitable photophysical properties (e.g., excitation/emission wavelengths, quantum yield, photostability) for the intended application, such as cell imaging. nih.goveurofinsgenomics.co.in Common choices include fluorescein, rhodamine, or BODIPY dyes. thermofisher.com

The synthesis would involve multi-step organic chemistry to couple the core scaffold to the chosen linker and fluorophore. mdpi.com The resulting fluorescent probe could then be used in cell-based assays to visualize the localization of its target, providing valuable insights into its mechanism of action. nih.gov

Prodrug Strategies and Bioreversible Derivatives of the Chemical Compound

The structure of this compound itself represents a potential prodrug. An α-amino acid ester is a classic prodrug motif used to enhance the properties of a parent molecule, which in this case would be the corresponding carboxylic acid. nih.govresearchgate.net

This prodrug strategy is often employed to:

Improve Membrane Permeability: Masking the polar carboxylic acid group with a methyl ester increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes by passive diffusion. nih.govmdpi.com

Increase Aqueous Solubility: While esterification increases lipophilicity, the presence of the free amino group means the compound can form a salt (e.g., a hydrochloride salt), which can significantly improve water solubility for formulation purposes.

Target Specific Transporters: As mentioned previously, amino acid esters can be recognized by nutrient transporters like PEPT1, facilitating active transport into cells and improving bioavailability. nih.gov

The "bioreversible" nature of this derivative means that once inside the body or target cell, ubiquitous esterase enzymes cleave the methyl ester group, releasing the active carboxylic acid form of the drug. researchgate.net The rate of this conversion is a critical factor and can be tuned by modifying the structure of the ester or the amino acid moiety to achieve the desired pharmacokinetic profile. nih.govresearchgate.net Further derivatization, for instance by creating different esters (e.g., ethyl, propyl) or by N-acylation of the amino group, could be explored to further optimize the compound's stability, targeting, and release characteristics. nih.gov

Advanced Analytical Methodologies for the Chemical Compound in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation, isolation, and purity assessment of synthesized compounds. nih.gov The choice of technique is dictated by the compound's physicochemical properties and the specific analytical goal, such as enantiomeric resolution or bulk purification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. researchgate.net For chiral molecules like Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate, HPLC coupled with Chiral Stationary Phases (CSPs) is the most effective method for resolving enantiomers and determining enantiomeric purity. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for the enantiomeric resolution of chiral amines and α-amino acid esters. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. The selection of the mobile phase, which can be either normal-phase (e.g., hexane/ethanol mixtures) or reversed-phase (e.g., acetonitrile/water mixtures), is critical for optimizing selectivity and resolution. phenomenex.com Detection is typically achieved using UV spectrophotometry, leveraging the chromophore of the pyridine (B92270) ring. helixchrom.com For enhanced sensitivity, especially at low concentrations, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed, allowing for fluorescence detection. yakhak.org

Table 1: Illustrative HPLC-CSP Conditions for Chiral Purity Analysis

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1 v/v/v)Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 260 nm
Column Temp. 25°C30°C
Application Enantiomeric separation and purity determination.Analysis of enantiomeric ratio in aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying volatile compounds. nih.govnih.gov this compound, being a relatively non-volatile amino acid ester, is not directly amenable to GC analysis. Therefore, derivatization is required to convert it into a more volatile and thermally stable analogue.

Common derivatization strategies for amino groups include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). These reactions mask the polar N-H group, reducing hydrogen bonding and increasing volatility. Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and identification of impurities. researchgate.netscholaris.ca

Table 2: Potential Volatile Derivatives for GC-MS Analysis

Derivatization AgentDerivative Functional GroupKey Advantage
Trifluoroacetic Anhydride (B1165640) (TFAA)N-TrifluoroacetylHighly volatile, excellent chromatographic properties.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-Trimethylsilyl (N-TMS)Reacts with both amino and potentially other active hydrogens.
Methyl ChloroformateN-MethoxycarbonylForms stable derivatives suitable for quantitative analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in pharmaceutical research. nih.govselvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chempartner.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations (3 to 5 times faster than HPLC) and reduced solvent consumption, aligning with the principles of green chemistry. selvita.comchempartner.com

For the chiral separation of this compound, SFC would employ the same types of polysaccharide-based CSPs used in HPLC. pharmtech.com A small amount of a polar organic co-solvent, such as methanol (B129727) or ethanol, is typically added to the CO2 to modify the mobile phase strength and improve peak shape. chempartner.com The high efficiency and speed of SFC make it particularly advantageous for high-throughput screening of chiral compounds and for preparative-scale separations to isolate pure enantiomers for further study. pharmtech.comnih.gov

Table 3: Comparison of SFC and HPLC for Chiral Separations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (non-toxic, renewable)Organic Solvents (e.g., Hexane, Acetonitrile)
Analysis Speed High (3-5x faster) due to low viscosityModerate
Solvent Consumption LowHigh
Environmental Impact "Green" - less hazardous wasteHigher environmental footprint
Column Equilibration FastSlower
Instrumentation Cost Higher initial investmentLower initial investment

Quantitative Analysis in Complex Research Matrices (e.g., in vitro assays, biological fluids from research models)

Accurate quantification of a target compound in complex biological matrices is crucial for evaluating its activity and disposition in research models. nih.govrsc.org Matrices such as cell culture media from in vitro assays or plasma from animal studies contain numerous endogenous components that can interfere with analysis. mdpi.com Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. acs.org

To enhance retention on reversed-phase columns and improve ionization efficiency for MS detection, pre-column derivatization is often employed. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) react with the primary amine of this compound, attaching a tag that imparts favorable analytical properties. acs.org The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the derivatized parent molecule) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from matrix components, allowing for accurate quantification even at very low concentrations. researchgate.net

Automation and High-Throughput Screening Methodologies for Derivatization Libraries

In drug discovery and chemical biology, high-throughput screening (HTS) is used to rapidly assess large numbers of compounds. For a lead compound like this compound, HTS can be applied to screen libraries of its derivatives to explore structure-activity relationships. Automated liquid handlers and parallel synthesis platforms can be used to react the parent compound with a diverse set of building blocks, creating a library of amides, ureas, or other analogues in a microtiter plate format. acs.org

Furthermore, HTS methods are invaluable for the rapid determination of enantiomeric excess (e.e.) during the development of asymmetric syntheses. nih.gov Fluorescence-based assays, for example, can be designed where enantiomers of an analyte form diastereomeric complexes with a chiral fluorescent probe, resulting in distinct fluorescence signals. nih.gov This allows for the screening of numerous reaction conditions or catalysts in parallel using a plate reader, dramatically accelerating the optimization process compared to sequential analysis by chiral chromatography. nih.gov

Table 4: Workflow for High-Throughput Screening of a Derivatization Library

StepDescriptionTechnology Used
1. Library Synthesis Parallel synthesis of derivatives in a 96- or 384-well plate format.Automated liquid handlers, parallel synthesizers.
2. Assay Miniaturization Miniaturized biological or chemical assay performed directly in the plates.Microplate dispensers.
3. Signal Detection Rapid measurement of the assay signal (e.g., fluorescence, absorbance).Automated microplate reader.
4. Data Analysis Automated processing of large datasets to identify "hit" compounds.Specialized HTS software.

Development of Robust Impurity Profiling Methods for Research-Grade Materials

Impurity profiling—the identification, and quantification of unwanted chemicals in a substance—is a critical aspect of chemical characterization. rroij.com For research-grade materials, understanding the impurity profile is essential as even minor impurities can significantly impact the results of biological assays. Impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation products. nih.govmt.com

A robust impurity profiling strategy typically involves a combination of high-resolution separation and detection techniques. HPLC with a diode-array detector (DAD) is often the first step to detect and quantify known and unknown impurities. ajprd.com For structure elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS and GC-MS are indispensable. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an impurity. Further structural information can be obtained through Nuclear Magnetic Resonance (NMR) spectroscopy after isolating a sufficient quantity of the impurity, often via preparative HPLC. mt.comajprd.com

Table 5: Common Potential Impurities and Analytical Methods for Detection

Potential Impurity TypeOriginPrimary Analytical Method
Unreacted Starting MaterialsIncomplete reactionHPLC-UV, LC-MS
Over-alkylated ByproductSide reactionLC-MS, NMR
Hydrolyzed EsterDegradation (presence of water)HPLC-UV, LC-MS
Debrominated AnalogReductive side reactionLC-MS (Isotopic Pattern Analysis)
Residual SolventsSynthesis/PurificationHeadspace GC-MS

Future Research Directions and Translational Opportunities for Methyl 2 Amino 2 5 Bromopyridin 3 Yl Hexanoate

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The advancement of synthetic methodologies for molecules like Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate is crucial for enabling its broader study and application. Future research should prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Traditional multi-step syntheses for complex amino acid derivatives can be resource-intensive. Therefore, exploring novel catalytic systems, flow chemistry processes, and the use of sustainable solvents could significantly enhance efficiency.

Key areas for research include:

Catalytic C-H Activation: Direct functionalization of pyridine (B92270) C-H bonds to introduce the aminohexanoate moiety would represent a significant step-up in atom economy compared to traditional cross-coupling approaches that require pre-functionalized starting materials.

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the α-carbon is essential for pharmacological applications. Enantioselective phase-transfer catalysis or transition-metal-catalyzed asymmetric synthesis could provide access to enantiomerically pure forms of the compound. mdpi.com

Flow Chemistry: Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability. Adapting key synthetic steps to a flow-based system could streamline production and reduce waste.

Below is a comparative table outlining a hypothetical traditional synthesis versus a potential sustainable route.

FeatureHypothetical Traditional RouteProposed Sustainable Route
Key Reaction Multi-step synthesis involving protection/deprotection and organometallic reagents.Direct asymmetric C-H functionalization or enzymatic resolution.
Catalyst Stoichiometric reagents, potentially heavy metals.Recyclable organocatalysts or biocatalysts (enzymes).
Solvents Chlorinated solvents (e.g., Dichloromethane).Bio-based solvents (e.g., 2-Methyltetrahydrofuran) or water.
Energy Use High-temperature reflux over extended periods.Lower temperatures, possibly using photoredox or microwave-assisted synthesis.
Waste Generation Significant by-product formation, purification waste.High atom economy, minimized by-products, and solvent recycling.

Exploration of New Applications as a Versatile Building Block in Chemical Synthesis

The molecular structure of this compound contains several functional groups that can serve as handles for further chemical modification, making it a valuable and versatile building block. nih.gov Its utility can be exploited in the synthesis of more complex molecules for various applications, including pharmaceuticals and agrochemicals.

The primary reactive sites and their potential are:

Bromine Atom: The bromo-substituent on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino groups.

Amino Group: The primary amine can be readily acylated, alkylated, or used in reductive amination to build larger structures or to be incorporated into peptide chains.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further derivatization.

The following table details the potential of its functional groups.

Functional GroupType of ReactionPotential New Structure/Application
5-Bromo Pyridine Suzuki CouplingBi-aryl compounds for medicinal chemistry.
Sonogashira CouplingAryl-alkynes as scaffolds for materials or probes.
Buchwald-Hartwig AminationDi-aryl amines, complex heterocyclic systems.
Primary Amine Acylation / Amide CouplingPeptidomimetics, bioactive amides. nih.gov
Reductive AminationSecondary and tertiary amines with diverse substituents.
Methyl Ester Hydrolysis & Amide CouplingFormation of complex amides, linking to other molecules.
ReductionSynthesis of corresponding amino alcohols.

Advanced Design of Chemical Probes Based on the Compound for Biological Discovery

Chemical probes are essential tools for elucidating biological pathways and validating therapeutic targets. The scaffold of this compound is well-suited for the development of such probes. By appending reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups, derivatives of this compound could be used to identify and study protein-ligand interactions.

Future design strategies could involve:

Affinity-Based Probes: A biotin (B1667282) tag could be attached, often via a flexible linker to the amino group or to a substituent installed at the bromine position. This would allow for the capture and identification of binding proteins (e.g., enzymes, receptors) from cell lysates.

Fluorescent Probes: Conjugation of a fluorophore (e.g., fluorescein, rhodamine) would enable visualization of the compound's subcellular localization using fluorescence microscopy, providing insights into its mechanism of action.

Photoaffinity Labels: Introduction of a photo-activatable group, such as a diazirine or benzophenone, would allow for covalent cross-linking to target proteins upon UV irradiation, facilitating unambiguous target identification.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These computational tools can be applied to this compound to accelerate the discovery of new derivatives with desired properties.

Potential applications include:

Predictive Modeling: ML models can be trained on existing datasets of similar compounds to predict the biological activity, physicochemical properties (e.g., solubility, permeability), and potential toxicity of virtual derivatives of the core scaffold. This in silico screening can prioritize which compounds to synthesize, saving time and resources.

De Novo Design: Generative AI models can design novel molecules based on the core structure, optimized for specific properties like binding affinity to a particular protein target. These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for novel, computer-designed analogues, further bridging the gap between virtual design and experimental execution.

Potential for Material Science Applications of Derivatives of the Chemical Compound

Beyond biological applications, the structural features of this compound suggest potential uses in material science. The pyridine ring, in particular, is a well-known coordinating ligand for metal ions.

Future research could explore:

Metal-Organic Frameworks (MOFs): Derivatives where the ester is converted to a carboxylic acid could serve as organic linkers for the synthesis of MOFs. The bromine could be replaced with another coordinating group to create multi-nodal linkers, leading to frameworks with unique topologies and properties for applications in gas storage, separation, or catalysis.

Coordination Polymers: The pyridine nitrogen can coordinate with various metal centers to form coordination polymers. The properties of these materials could be tuned by modifying the substituents on the scaffold, potentially leading to new materials with interesting optical, magnetic, or electronic properties.

Functional Polymers: The amino acid moiety could be polymerized to create novel polyamides or polypeptides. The pendant bromopyridyl group would then be available for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications such as drug delivery or specialty coatings.

Expanding the Scope of Structure-Activity Relationship (SAR) Investigations for Broader Utility

A systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the properties of a lead compound for any given application. researchgate.netnih.gov For this compound, a comprehensive SAR study would involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity or material properties.

A proposed SAR investigation is outlined in the table below.

Molecular RegionProposed ModificationsRationale
Alkyl Chain (Hexanoate) Vary length (e.g., butyl to octyl); introduce branching, unsaturation, or cyclic groups (e.g., cyclohexyl).To probe the size and nature of the binding pocket or to alter lipophilicity and physicochemical properties. mdpi.com
Ester Group Convert to other esters (ethyl, tert-butyl), amides (primary, secondary), carboxylic acid, or hydroxymethyl group.To investigate the role of this group as a hydrogen bond acceptor/donor and to modify metabolic stability and polarity.
Pyridine Ring Modify the bromine at the 5-position to other halogens (Cl, I), H, CN, or couple various aryl/heteroaryl groups.To explore electronic effects, steric tolerance, and potential for new interactions (e.g., pi-stacking) at this position. nih.gov
α-Carbon Synthesize the opposite enantiomer; prepare analogues with different substituents (e.g., α-methyl).To determine stereochemical requirements for activity and to enhance metabolic stability.

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a single chemical entity into a versatile platform for innovation in medicine, biology, and material science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate?

  • Methodological Answer : Synthesis typically involves multi-step strategies:

Pyridine Ring Construction : Suzuki-Miyaura coupling to introduce the 5-bromopyridin-3-yl moiety, leveraging bromine as a directing/leaving group .

Esterification : Reaction of the corresponding carboxylic acid with methanol under acid catalysis.

Amino Group Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during coupling steps. For example, iridium-catalyzed reactions with Hantzsch ester reductants have achieved high yields (e.g., 91% in analogous systems) .

  • Key Considerations : Solvent choice (e.g., THF, DMF), temperature control, and catalyst selection (e.g., Pd for cross-coupling, Ir for asymmetric induction).

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • X-ray Crystallography : ORTEP-III software is widely used for 3D structural visualization (e.g., confirming bromopyridine geometry in related compounds) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester, amino, and pyridine proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Purity assessment, especially for enantiomeric excess studies if chiral centers are present.

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Role of Bromine : Acts as a leaving group in Ullmann or Buchwald-Hartwig aminations and as a directing group in C-H functionalization. Evidence shows bromopyridines undergo phosphonylation with triethyl phosphite, highlighting nucleophilic aromatic substitution potential .
  • Contradictions : Some studies report competing side reactions (e.g., debromination under strong bases). Mitigation involves optimizing ligand-catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) and reaction temperatures .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

  • Methodological Answer :

  • Stereocenter Control : The quaternary carbon bearing the amino group requires chiral induction. Strategies include:
  • Asymmetric Catalysis : Use of Ir or Rh complexes with chiral ligands (e.g., BINAP) .
  • Dynamic Kinetic Resolution : Enzymatic or organocatalytic methods to bias stereochemistry.
  • Data Contradictions : Conflicting reports on enantiomeric excess (e.g., 80% vs. >95% in similar systems) suggest solvent polarity and temperature sensitivity. Replication studies with controlled parameters (e.g., -20°C vs. RT) are critical .

Key Research Recommendations

  • Experimental Design : Prioritize orthogonal protection (e.g., Boc for amines, TBS for alcohols) to avoid interference during coupling steps.
  • Contradiction Resolution : Replicate high-yield methods (e.g., iridium catalysis ) under inert atmospheres to assess reproducibility.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states in asymmetric syntheses, guiding catalyst selection .

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Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 2
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.